Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
Overview
Description
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is a synthetic compound with the molecular formula C16H20FN3O2 and a molecular weight of 305.35 g/mol . It is characterized by a cyclopropyl group attached to a spirocyclic structure containing a fluoropyridinyl moiety, an oxa group, and diazaspirodecane. This compound is primarily used in research settings and is not intended for human use .
Scientific Research Applications
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.
Preparation Methods
The synthesis of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluoropyridinyl group: This is achieved through a nucleophilic substitution reaction, where a fluoropyridine derivative is introduced.
Attachment of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the spirocyclic core, often through a cyclopropanation reaction.
Chemical Reactions Analysis
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl moiety, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with specific molecular targets. The fluoropyridinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets . The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone can be compared with other similar compounds, such as:
Cyclopropyl[8-(6-chloro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
Cyclopropyl[8-(6-methyl-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: The presence of a methyl group instead of a fluorine atom can influence the compound’s chemical properties and interactions.
Cyclopropyl[8-(6-bromo-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone: The bromine atom may impart different reactivity and binding characteristics compared to the fluorine atom.
These comparisons highlight the uniqueness of Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4
Properties
IUPAC Name |
cyclopropyl-[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-13-2-1-3-14(18-13)19-8-6-16(7-9-19)20(10-11-22-16)15(21)12-4-5-12/h1-3,12H,4-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESYPRCOMYWHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCOC23CCN(CC3)C4=NC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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